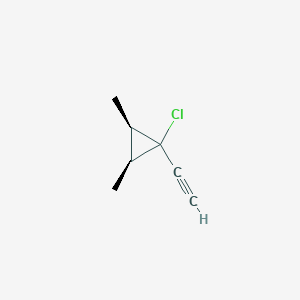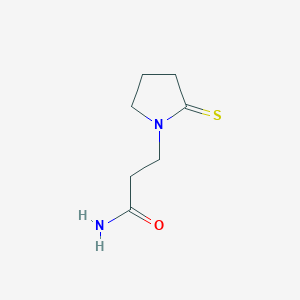![molecular formula C8H10O3 B065638 4-Methylidene-1,3-dioxaspiro[4.4]nonan-2-one CAS No. 184007-11-2](/img/structure/B65638.png)
4-Methylidene-1,3-dioxaspiro[4.4]nonan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylene-1,3-dioxaspiro[44]nonane-2-one is a cyclic acetal compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one typically involves the reaction of a suitable diol with a carbonyl compound under acidic conditions. One common method is the acid-catalyzed cyclization of 2-methylene-1,4-dioxaspiro[4.5]decane with trifluoroacetic acid . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the product.
Industrial Production Methods
Industrial production of 4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential cytotoxic and antioxidant properties.
Materials Science: It is used in the development of new materials with unique properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one involves its interaction with various molecular targets. In medicinal chemistry, it may exert its effects by modulating specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane: Another cyclic acetal with similar structural features.
2-Methylene-1,4-dioxaspiro[4.5]decane: A related compound with a different ring size.
Uniqueness
4-Methylene-1,3-dioxaspiro[4.4]nonane-2-one is unique due to its specific spiro structure and the presence of a methylene group. This structural feature imparts distinct reactivity and properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
184007-11-2 |
|---|---|
Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
4-methylidene-1,3-dioxaspiro[4.4]nonan-2-one |
InChI |
InChI=1S/C8H10O3/c1-6-8(4-2-3-5-8)11-7(9)10-6/h1-5H2 |
InChI Key |
VGZXOYFTJRHFID-UHFFFAOYSA-N |
SMILES |
C=C1C2(CCCC2)OC(=O)O1 |
Canonical SMILES |
C=C1C2(CCCC2)OC(=O)O1 |
Synonyms |
1,3-Dioxaspiro[4.4]nonan-2-one, 4-methylene- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethanone](/img/structure/B65556.png)







![6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B65577.png)





